molecular formula C17H19F3N4O4S B2864260 1-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034603-65-9

1-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

货号: B2864260
CAS 编号: 2034603-65-9
分子量: 432.42
InChI 键: JJUCQXZMINJUOI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H19F3N4O4S and its molecular weight is 432.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Sulfonylation and Nucleophilic Substitution

The sulfonyl group bridging the piperidine and dihydrobenzofuran units enables chemoselective nucleophilic substitutions . Key reactions include:

Table 1: Sulfonyl Group Reactivity

Reaction TypeConditionsProducts/OutcomesSource
Amination Amines (e.g., piperazine) in DMF, 80°CFormation of sulfonamide derivatives
Hydrolysis 6N HCl, reflux, 12hCleavage to sulfonic acid
SNAr (Aromatic Substitution) K₂CO₃, DMSO, 120°CReplacement with thiols or amines
  • The sulfonyl group stabilizes adjacent negative charges, facilitating nucleophilic attacks at the sulfur center or aromatic positions .

  • In one protocol, treatment with pyrimidin-2-yl-piperazine under SNAr conditions yielded derivatives with modified piperidine substituents .

Triazolone Ring Reactivity

The 1,2,4-triazol-5(4H)-one ring undergoes ring-opening , alkylation , and cross-coupling reactions:

Table 2: Triazolone Reactivity

ReactionReagents/ConditionsKey ProductsSource
Alkylation CH₃I, NaH, THF, 0°C → RTN-methylation at position 4
Ring-Opening NH₂OH·HCl, EtOH, ΔHydrazide formation
Pd-Catalyzed Cross-Coupling Suzuki coupling (Pd(PPh₃)₄, K₂CO₃)Biaryl-triazolone hybrids
  • The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the triazolone carbonyl, promoting nucleophilic additions .

  • Methylation at the N4 position is quantitative under basic conditions, as confirmed by LC-MS.

Piperidine Core Modifications

The piperidine ring participates in functional group interconversions and stereochemical resolutions :

Table 3: Piperidine Reactivity

ReactionConditionsOutcomeSource
Oxidation KMnO₄, H₂O, 60°CPiperidine → Pyridine derivative
Reductive Amination NaBH₃CN, MeOH, RTSecondary amine formation
Resolution of Enantiomers Chiral HPLC (Chiralpak AD-H column)Isolation of (+)- and (−)-isomers
  • Stereochemical resolution via chiral HPLC confirmed distinct pharmacological activities for enantiomers .

  • Oxidation of the piperidine ring to pyridine derivatives alters electron density, impacting binding affinity .

Stability Under Acidic/Basic Conditions

The compound demonstrates stability in acidic media (pH 2–6) but degrades under strongly alkaline conditions (pH > 10) via sulfonate ester hydrolysis .

Degradation Pathways :

  • Base-induced cleavage of the sulfonyl-piperidine bond.

  • Triazolone ring decomposition to hydrazine derivatives .

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing this compound, and what intermediates are critical?

The synthesis typically involves sequential steps such as:

  • Piperidine functionalization : Introduction of sulfonyl groups via nucleophilic substitution (e.g., 2,3-dihydrobenzofuran-5-sulfonyl chloride reacting with piperidine) .
  • Triazole ring formation : Cyclization reactions using hydrazine derivatives and trifluoromethyl ketones .
  • Final coupling : N-alkylation or acylation to integrate the triazole and piperidine moieties . Critical intermediates include the sulfonylated piperidine derivative and the trifluoromethyl-triazole precursor. Reaction optimization (e.g., temperature, catalysts) is essential to minimize by-products.

Q. How can computational modeling guide the optimization of this compound's pharmacokinetic properties?

  • Molecular docking : Predict binding affinity to target proteins (e.g., cytochrome P450 enzymes for metabolic stability) .
  • QSAR studies : Correlate substituent effects (e.g., trifluoromethyl group) with solubility and logP values .
  • MD simulations : Assess conformational flexibility of the piperidine ring in biological membranes . Methodological Tip : Use software like Schrödinger Suite or AutoDock Vina, validated with experimental data (e.g., IC₅₀ values from enzyme assays) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Dose-response profiling : Establish IC₅₀/EC₅₀ curves across multiple cell lines (e.g., MCF-7 vs. HEK293) to identify selective toxicity .
  • Target validation : Use CRISPR knockouts or siRNA silencing to confirm mechanism of action (e.g., kinase inhibition vs. DNA intercalation) .
  • Meta-analysis : Compare structural analogs (e.g., benzofuran vs. furan derivatives) to isolate substituent-specific effects .

Q. How to design stability studies under physiological conditions?

  • Hydrolytic stability : Incubate in buffers (pH 1–9) and analyze degradation via LC-MS. The sulfonyl group may hydrolyze at high pH .
  • Oxidative stress tests : Expose to H₂O₂ or liver microsomes to identify vulnerable sites (e.g., triazole ring oxidation) .
  • Photostability : Monitor UV-induced degradation using accelerated light exposure (ICH Q1B guidelines) .

Q. Specialized Methodological Considerations

Q. What in vitro assays are optimal for evaluating dual antimicrobial and anticancer activity?

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Anticancer : MTT/WST-1 assays on cancer cell lines, combined with apoptosis markers (Annexin V/PI staining) .
  • Synergy studies : Check combinatory effects with standard drugs (e.g., fluconazole or cisplatin) using Chou-Talalay method .

Q. How to address low solubility in aqueous media during formulation?

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility without precipitating .
  • Nanoparticle encapsulation : Employ PLGA or liposomal carriers for controlled release .
  • Salt formation : Explore hydrochloride or mesylate salts for improved bioavailability .

Q. Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to reconcile in vitro vs. in vivo results?

  • In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte incubations and PBPK modeling to predict hepatic clearance .
  • Species differences : Compare mouse/rat/human liver microsomes to identify interspecific metabolic variations .
  • Metabolite profiling : Identify primary metabolites (e.g., sulfoxide derivatives) that may influence efficacy .

属性

IUPAC Name

2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O4S/c1-22-15(17(18,19)20)21-24(16(22)25)12-4-7-23(8-5-12)29(26,27)13-2-3-14-11(10-13)6-9-28-14/h2-3,10,12H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUCQXZMINJUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCC4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。